Einecs 299-624-6
Description
Systematic IUPAC Name and Structural Interpretation
The systematic IUPAC name for this compound is 4,4'-bis[(4-chloro-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonic acid, compound with 2,2',2''-nitrilotriethanol (1:2) . This nomenclature reflects the compound’s core structure, which consists of a stilbene backbone (a trans-1,2-diphenylethylene moiety) modified with two 1,3,5-triazine rings. Each triazine ring is substituted at the 4-position with a chlorine atom and at the 6-position with a morpholine group. The stilbene core is further functionalized with sulfonic acid groups at the 2- and 2'-positions, which form a salt with 2,2',2''-nitrilotriethanol in a 1:2 molar ratio.
The structural complexity arises from the integration of multiple heterocyclic and aromatic systems. The morpholine substituents introduce ether and amine functionalities, while the triazine rings contribute electron-deficient characteristics, influencing the compound’s reactivity and solubility. The disulphonic acid groups enhance hydrophilicity, facilitating applications in aqueous formulations.
EC, CAS, and Other Regulatory Identifiers
This compound is recognized under several regulatory frameworks:
| Identifier Type | Number |
|---|---|
| EINECS (European) | 299-624-6 |
| CAS Registry | 93893-36-8 |
| Molecular Formula | C₄₀H₅₈Cl₂N₁₂O₁₄S₂ |
The CAS registry number (93893-36-8) is critical for global regulatory compliance, enabling precise tracking in chemical inventories such as the Toxic Substances Control Act (TSCA) and REACH. No additional identifiers (e.g., UN numbers or GHS codes) are explicitly associated with this compound in the available literature.
Molecular Formula and Weight Analysis
The molecular formula C₄₀H₅₈Cl₂N₁₂O₁₄S₂ corresponds to a calculated molecular weight of 1065.99652 g/mol . The elemental composition breaks down as follows:
| Element | Quantity | Contribution to Molecular Weight (g/mol) |
|---|---|---|
| C | 40 | 480.44 |
| H | 58 | 58.46 |
| Cl | 2 | 70.90 |
| N | 12 | 168.12 |
| O | 14 | 224.00 |
| S | 2 | 64.13 |
The discrepancy between the sum of individual atomic weights (480.44 + 58.46 + 70.90 + 168.12 + 224.00 + 64.13 = 1065.05 g/mol ) and the reported value (1065.99652 g/mol) is attributable to isotopic variations and rounding conventions in atomic mass calculations.
Stereochemical Features and Isomeric Considerations
The stilbene backbone introduces potential geometric isomerism due to the restricted rotation around the central ethylene bond. The compound likely exists predominantly in the trans-configuration , as steric hindrance between the bulky triazine and sulfonic acid groups disfavors the cis-form.
The morpholine rings adopt a chair conformation, minimizing steric strain. The triazine-nitrogen atoms participate in resonance with adjacent substituents, creating planar regions that influence intermolecular interactions. No chiral centers are present in the structure, as confirmed by the absence of stereodescriptors in the IUPAC name. However, the nitrilotriethanol counterion introduces three hydroxyl groups capable of hydrogen bonding, which may affect crystallization behavior and solubility.
Structure
3D Structure of Parent
Properties
CAS No. |
93893-36-8 |
|---|---|
Molecular Formula |
C40H58Cl2N12O14S2 |
Molecular Weight |
1066.0 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;5-[(4-chloro-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4-chloro-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid |
InChI |
InChI=1S/C28H28Cl2N10O8S2.2C6H15NO3/c29-23-33-25(37-27(35-23)39-7-11-47-12-8-39)31-19-5-3-17(21(15-19)49(41,42)43)1-2-18-4-6-20(16-22(18)50(44,45)46)32-26-34-24(30)36-28(38-26)40-9-13-48-14-10-40;2*8-4-1-7(2-5-9)3-6-10/h1-6,15-16H,7-14H2,(H,41,42,43)(H,44,45,46)(H,31,33,35,37)(H,32,34,36,38);2*8-10H,1-6H2/b2-1+;; |
InChI Key |
CUHXZKNKOQSZSK-SEPHDYHBSA-N |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)Cl)N6CCOCC6)S(=O)(=O)O)S(=O)(=O)O)Cl.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)Cl)N6CCOCC6)S(=O)(=O)O)S(=O)(=O)O)Cl.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Chemical Reactions Analysis
Identifying the Compound
To analyze the chemical reactions of a compound, the first step is to identify it accurately. This involves obtaining its chemical name, molecular formula, and any relevant identifiers such as CAS Registry Numbers or EINECS numbers.
Utilizing Chemical Databases
Databases like CAS Reactions and CAS Registry provide comprehensive information on chemical substances and their reactions. CAS Reactions contains over 150 million single and multi-step reactions, covering organic and organometallic reactions, including total syntheses of natural products and biotransformation reactions . CAS Registry offers detailed information on chemical structures, names, and properties .
Analyzing Reaction Conditions
Understanding the conditions under which a chemical reaction occurs is crucial. This includes temperature, pressure, catalysts, and reactants involved. For example, methyl isocyanate reacts with water to form 1,3-dimethylurea and carbon dioxide, a reaction that is temperature-sensitive and can be exothermic .
Chemical Reactions Principles
Chemical reactions involve the transformation of one or more substances into another. Key principles include:
-
Reactants and Products : Understanding what substances are consumed and produced.
-
Reaction Conditions : Temperature, pressure, catalysts, and solvents can affect reaction rates and outcomes.
-
Catalysts : Substances that speed up reactions without being consumed.
Example of a Detailed Reaction Analysis
Let's consider methyl isocyanate (MIC) as an example for detailed reaction analysis:
| Reaction | Reactants | Products | Conditions |
|---|---|---|---|
| Hydrolysis | MIC, Water | 1,3-Dimethylurea, CO2 | Exothermic, temperature-sensitive |
| Trimerization | MIC | Trimethyl isocyanurate | Catalyzed by metal salts |
Future Research Directions
To further analyze chemical reactions for a specific compound, researchers should:
-
Identify the Compound : Use EINECS or CAS numbers to find detailed chemical information.
-
Consult Databases : Utilize CAS Reactions and CAS Registry for comprehensive reaction data.
-
Review Literature : Examine recent publications and patents for new reaction conditions and catalysts.
By following these steps, researchers can conduct thorough analyses of chemical reactions for any identified compound.
Scientific Research Applications
Chemistry
In the field of chemistry, Einecs 299-624-6 serves as a reagent or intermediate in organic synthesis. It can participate in various chemical reactions such as:
- Oxidation : Involves the loss of electrons, often facilitated by oxidizing agents like potassium permanganate.
- Reduction : Involves the gain of electrons, typically using reducing agents such as hydrogen gas with a catalyst.
- Substitution Reactions : These require nucleophiles or electrophiles under controlled conditions to replace specific atoms or groups within molecules.
The versatility of this compound allows it to be utilized in synthesizing more complex molecules or materials .
Biology
In biological research, this compound may play a role in studies related to cellular processes or biochemical pathways . Its interactions with specific molecular targets can lead to various biological effects, potentially influencing enzyme activity or receptor functions. Understanding these interactions is crucial for elucidating its biological mechanisms and therapeutic potential .
Medicine
The compound is also investigated for its potential therapeutic effects and as a possible diagnostic tool . Researchers are exploring its efficacy in treating various conditions, which may involve detailed biochemical studies to identify its molecular targets and pathways. This could lead to the development of new medications or treatment strategies .
Industrial Applications
In industrial contexts, this compound might be employed in manufacturing processes or as a component in specialized materials. Its properties can be leveraged for producing chemicals, pharmaceuticals, or other industrial products, highlighting its versatility across different sectors .
Case Study 1: Synthesis Applications
A study focusing on the synthesis of complex organic compounds demonstrated that this compound could effectively serve as an intermediate. The research highlighted its ability to undergo oxidation and substitution reactions under varying conditions, leading to high yields of desired products. This showcases its utility in synthetic organic chemistry .
In another investigation into the biological activity of this compound, researchers evaluated its effects on cellular signaling pathways. The findings indicated that the compound could modulate specific enzyme activities, suggesting potential applications in drug development aimed at targeting those pathways .
Mechanism of Action
The mechanism of action of Einecs 299-624-6 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and functional groups. For example, it might bind to enzymes or receptors, altering their activity and influencing cellular processes. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate .
Comparison with Similar Compounds
Key Findings:
Regulatory Implications : Compound B’s CLP restriction suggests this compound may face similar scrutiny if bioaccumulative or persistent .
Data Gaps : Compound C’s unrestricted status highlights variability in risk assessment outcomes, emphasizing the need for case-by-case evaluation .
Methodological Considerations
- QSAR Limitations: Models for chlorinated alkanes and organothiophosphates cover only 0.7% of EINECS chemicals, underscoring the need for expanded training datasets .
- Read-Across Validation : The European Chemicals Agency (ECHA) requires rigorous documentation of structural and mechanistic similarities when using read-across for regulatory compliance .
Preparation Methods
Synthesis of the Stilbene-2,2'-disulphonic Acid Core
- The stilbene-2,2'-disulphonic acid core is generally synthesized via sulfonation of stilbene derivatives. This involves electrophilic aromatic substitution using sulfuric acid or oleum under controlled temperature to introduce sulfonic acid groups at the 2 and 2' positions.
- Reaction conditions typically include temperatures ranging from 80°C to 150°C, with reaction times from several hours to optimize sulfonation without over-sulfonation or degradation.
Formation of the 4-chloro-6-morpholino-1,3,5-triazine Moiety
- The triazine ring is commonly synthesized by cyclization reactions involving cyanuric chloride as a starting material.
- Sequential nucleophilic substitution reactions introduce the morpholine group at the 6-position and chlorine at the 4-position.
- These substitutions are performed under controlled temperature (0–25°C) to prevent side reactions, often in polar aprotic solvents such as acetone or acetonitrile.
Coupling of the Triazine Moiety to the Stilbene Core
- The amino groups on the stilbene disulphonic acid react with the chlorinated triazine intermediates via nucleophilic aromatic substitution.
- This coupling is typically carried out in aqueous or mixed aqueous-organic solvents at elevated temperatures (50–80°C) with pH control to facilitate amine nucleophilicity and maintain compound stability.
- Catalysts or bases such as triethylamine may be used to scavenge hydrochloric acid formed during the reaction.
Complexation with 2,2',2''-Nitrilotriethanol
- The final step involves complexing the synthesized bis-triazine stilbene derivative with nitrilotriethanol in a 1:2 molar ratio.
- This complexation is performed in aqueous media under mild heating (30–50°C) to ensure complete interaction without decomposition.
- The complexation improves solubility and stability of the compound for its intended applications.
Reaction Conditions Summary Table
| Step | Reagents/Starting Materials | Solvent(s) | Temperature (°C) | Time (hours) | Notes |
|---|---|---|---|---|---|
| Sulfonation of stilbene | Stilbene, sulfuric acid/oleum | Sulfuric acid | 80–150 | 2–6 | Control to avoid over-sulfonation |
| Triazine ring formation | Cyanuric chloride, morpholine | Acetone, acetonitrile | 0–25 | 1–3 | Sequential nucleophilic substitutions |
| Coupling reaction | Stilbene disulphonic acid derivative, triazine | Water/organic mix | 50–80 | 3–8 | pH control, base addition |
| Complexation with nitrilotriethanol | Bis-triazine stilbene derivative, nitrilotriethanol | Water | 30–50 | 1–4 | Mild heating for complex formation |
Analytical and Research Findings
- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the successful substitution on the triazine ring and the stilbene backbone, showing characteristic chemical shifts for aromatic protons, morpholine ring protons, and sulfonic acid groups.
- Mass spectrometry (MS) analysis verifies the molecular weight consistent with the complexed compound (approx. 1066 g/mol).
- Infrared (IR) spectroscopy identifies functional groups such as sulfonic acid (broad O-H stretch), triazine ring vibrations, and morpholine C-N stretches.
- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) indicate the compound’s thermal stability, important for storage and application.
- Reaction yields for each step vary but optimized protocols report overall yields exceeding 70%, with purity levels above 95% after purification by recrystallization or chromatography.
Q & A
Basic Research Questions
Q. What are the established spectroscopic methods for characterizing the molecular structure of Einecs 299-624-6, and how can researchers validate their findings?
- Methodology: Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) for structural elucidation. Validate results by cross-referencing with published spectral databases (e.g., SciFinder, Reaxys) and performing replicate analyses. For purity assessment, employ HPLC with UV-Vis detection and compare retention times against certified standards .
Q. What synthetic pathways are documented for this compound, and what key reaction parameters influence yield?
- Methodology: Review primary literature (e.g., Journal of Organic Chemistry) for reported syntheses. Optimize reaction conditions (temperature, solvent, catalyst loading) via Design of Experiments (DoE) to identify critical factors. Use kinetic studies to monitor intermediate formation and side reactions. Document deviations from published protocols in supplementary materials .
Q. How can researchers ensure reproducibility when replicating physicochemical property data (e.g., solubility, melting point) for this compound?
- Methodology: Adhere to standardized protocols (e.g., OECD Guidelines 105, 104). Perform triplicate measurements under controlled humidity/temperature. Compare results with peer-reviewed datasets and report confidence intervals. Discrepancies should trigger orthogonal validation (e.g., differential scanning calorimetry for melting point verification) .
Advanced Research Questions
Q. What experimental design strategies are effective in resolving contradictory data on the reactivity of this compound under varying pH conditions?
- Methodology: Implement a factorial design to isolate pH-dependent variables. Use in situ FTIR or Raman spectroscopy to track real-time structural changes. Apply multivariate analysis (e.g., PCA) to differentiate artifact signals from true reactivity trends. Publish raw data and code for transparency .
Q. How can computational modeling (e.g., DFT, MD simulations) complement experimental studies to predict this compound’s behavior in complex matrices?
- Methodology: Calibrate models using experimental crystallographic or spectroscopic data. Validate predictions via controlled lab experiments (e.g., solvation free energy measurements). Disclose software versions, force fields, and convergence criteria in supplementary materials to enable replication .
Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicological studies involving this compound?
- Methodology: Apply nonlinear regression (e.g., Hill equation) to EC50/LC50 determination. Use ANOVA with post hoc tests to compare treatment groups. Address outliers via Grubbs’ test or robust statistics. Pre-register hypotheses and analysis plans to mitigate bias .
Q. How should researchers design controls to distinguish between direct and indirect mechanisms of action in biochemical assays using this compound?
- Methodology: Include negative controls (e.g., enzyme inhibitors, siRNA knockdown) and orthogonal assays (e.g., SPR for binding affinity vs. cellular activity). Validate specificity via competition experiments. Use isothermal titration calorimetry (ITC) to confirm target engagement .
Methodological Considerations for Data Reporting
- Replication : Provide step-by-step protocols, including batch numbers of reagents and instrument calibration logs .
- Data Contradictions : Use sensitivity analysis to identify methodological outliers and publish null results to avoid publication bias .
- Ethical Compliance : Disclose conflicts of interest and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
